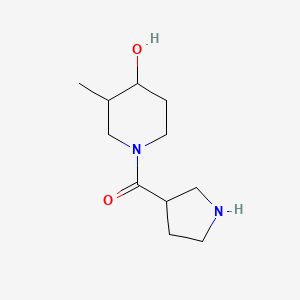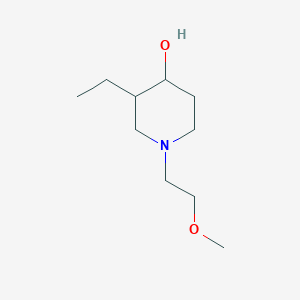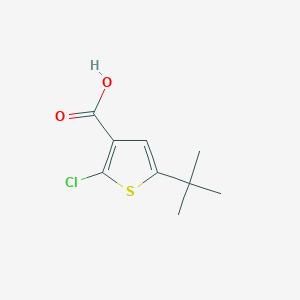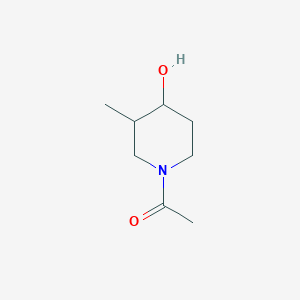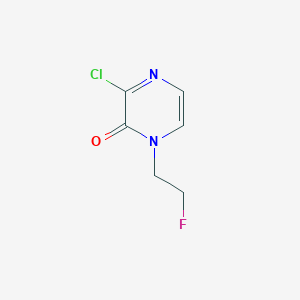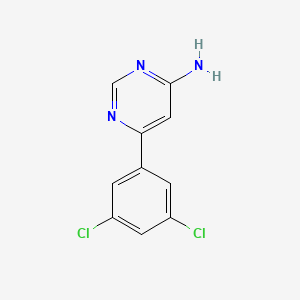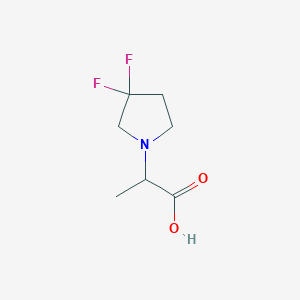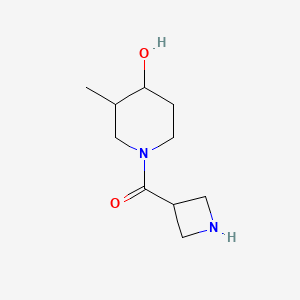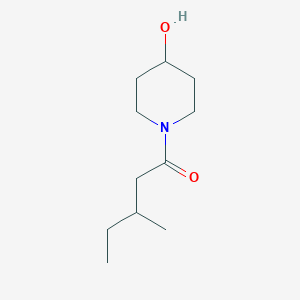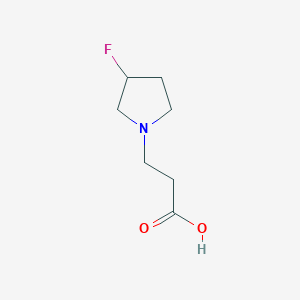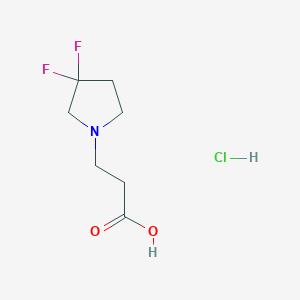
3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride
Descripción general
Descripción
3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride is a chemical compound with the molecular formula C7H12ClF2NO2 and a molecular weight of 215.63 g/mol . This compound is characterized by the presence of a difluoropyrrolidine ring attached to a propionic acid moiety, and it is commonly used in various scientific research applications.
Aplicaciones Científicas De Investigación
3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
The primary target of 3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels .
Mode of Action
This compound acts as a potent and selective inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood. This leads to an increase in insulin secretion and a decrease in glucagon release, resulting in lower blood glucose levels .
Biochemical Pathways
The inhibition of DPP-IV by this compound affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released in response to food intake and stimulate insulin secretion from pancreatic beta cells. By preventing the breakdown of these hormones, this compound enhances the insulinotropic effect of incretins, helping to regulate blood glucose levels .
Pharmacokinetics
This suggests that the compound is well-absorbed from the gastrointestinal tract and can effectively reach systemic circulation .
Result of Action
The result of the action of this compound is the regulation of blood glucose levels . By inhibiting DPP-IV and enhancing the effects of incretin hormones, it promotes insulin secretion and inhibits glucagon release. This leads to a decrease in blood glucose levels, which can be beneficial in the management of type 2 diabetes .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of food can stimulate the release of incretin hormones, enhancing the drug’s effects . Additionally, factors such as pH and the presence of other medications can potentially impact the absorption and metabolism of the drug.
Análisis Bioquímico
Biochemical Properties
3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism . This interaction is crucial for its potential use in treating type 2 diabetes. Additionally, the compound may interact with cytochrome P450 enzymes, influencing its metabolic stability and activity .
Cellular Effects
3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride affects various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of DPP-IV can lead to increased levels of incretin hormones, which enhance insulin secretion and lower blood glucose levels . This compound may also affect other signaling pathways and gene expression profiles, contributing to its therapeutic potential.
Molecular Mechanism
The molecular mechanism of 3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of DPP-IV, inhibiting its activity and preventing the degradation of incretin hormones . This inhibition results in prolonged incretin activity, enhancing insulin secretion and glucose regulation. Additionally, the compound may interact with other enzymes and proteins, modulating their activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it is rapidly absorbed and metabolized in various species, including rats, dogs, and humans . Over time, the compound’s effects on cellular function may diminish as it is metabolized and excreted. Long-term studies are needed to fully understand its temporal effects on cellular function.
Dosage Effects in Animal Models
The effects of 3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-IV and regulates glucose levels without significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, including CYP2D6 and CYP3A4 . The major route of metabolism involves hydroxylation at the 5′ position of the pyrimidine ring, followed by further metabolic transformations . These metabolic pathways influence the compound’s stability, activity, and elimination from the body.
Transport and Distribution
The transport and distribution of 3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride within cells and tissues are critical for its activity. The compound is rapidly absorbed and distributed in various tissues, including the liver, kidneys, and intestines . It may interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 3-(3,3-Difluoropyrrolidin-1-yl)-propionic acid hydrochloride affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride typically involves the reaction of 3,3-difluoropyrrolidine with a suitable propionic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The difluoropyrrolidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Difluoropyrrolidine hydrochloride
- 3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid
- 3-(3,3-Difluoropyrrolidin-1-yl)piperidine-1-carboxylate
Uniqueness
3-(3,3-Difluoro-pyrrolidin-1-yl)-propionic acid hydrochloride is unique due to its specific structural features, such as the difluoropyrrolidine ring and the propionic acid moiety. These features confer distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c8-7(9)2-4-10(5-7)3-1-6(11)12;/h1-5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSSOGMBZLUPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


